molecular formula C21H24Br3N3O5 B155083 14-Debromoaraplysillin I CAS No. 136685-29-5

14-Debromoaraplysillin I

Cat. No. B155083
M. Wt: 638.1 g/mol
InChI Key: NMQGCYQSHLBLKC-ZQRQZVKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Debromoaraplysillin I is a natural product that has been isolated from various marine organisms. It is a member of the araplysin family of compounds and has been found to possess various biological activities.

Mechanism Of Action

The mechanism of action of 14-Debromoaraplysillin I is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways involved in cancer cell proliferation.

Biochemical And Physiological Effects

Studies have shown that 14-Debromoaraplysillin I can modulate the expression of various genes and proteins involved in cancer cell proliferation, apoptosis, and angiogenesis. The compound has also been found to possess anti-inflammatory and anti-microbial properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 14-Debromoaraplysillin I in lab experiments is its potential as a new anti-cancer drug candidate. However, the compound is difficult to synthesize, and its availability is limited. Moreover, the mechanism of action of the compound is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

Future research on 14-Debromoaraplysillin I should focus on the development of more efficient synthesis methods to increase the availability of the compound for further study. Moreover, more research is needed to determine the safety and efficacy of the compound as a potential anti-cancer drug candidate. Additionally, further studies are required to elucidate the mechanism of action of 14-Debromoaraplysillin I and to explore its potential as a treatment for other diseases, such as inflammation and microbial infections.
Conclusion:
In conclusion, 14-Debromoaraplysillin I is a natural product with various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound is difficult to synthesize, and its mechanism of action is not fully understood. However, further research on 14-Debromoaraplysillin I has the potential to lead to the development of new anti-cancer drugs and treatments for other diseases.

Synthesis Methods

The synthesis of 14-Debromoaraplysillin I involves the extraction of the compound from marine organisms or the total synthesis of the compound. The total synthesis of 14-Debromoaraplysillin I has been achieved using various methods, including the use of palladium-catalyzed Sonogashira coupling, Suzuki coupling, and Stille coupling reactions.

Scientific Research Applications

14-Debromoaraplysillin I has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

136685-29-5

Product Name

14-Debromoaraplysillin I

Molecular Formula

C21H24Br3N3O5

Molecular Weight

638.1 g/mol

IUPAC Name

(6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C21H24Br3N3O5/c1-30-18-14(23)10-21(19(28)17(18)24)11-15(27-32-21)20(29)26-7-2-8-31-16-4-3-12(5-6-25)9-13(16)22/h3-4,9-10,19,28H,2,5-8,11,25H2,1H3,(H,26,29)/t19-,21?/m0/s1

InChI Key

NMQGCYQSHLBLKC-ZQRQZVKFSA-N

Isomeric SMILES

COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br

synonyms

14-debromoaraplysillin I

Origin of Product

United States

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